molecular formula C18H15N B170737 N-Phenyl-3-biphenylamine CAS No. 198275-79-5

N-Phenyl-3-biphenylamine

Cat. No.: B170737
CAS No.: 198275-79-5
M. Wt: 245.3 g/mol
InChI Key: QJAYWJUCAONYLG-UHFFFAOYSA-N
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Description

N-Phenyl-3-biphenylamine is an organic compound with the molecular formula C18H15N. It belongs to the class of biphenylamines and is known for its significant biological activity, making it a promising candidate for various scientific applications. The compound is also referred to as 3-anilinobiphenyl and is characterized by its yellow to brown to dark green crystalline form .

Scientific Research Applications

N-Phenyl-3-biphenylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials, including organic semiconductors.

    Biology: The compound’s biological activity makes it useful in the study of biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

N-Phenyl-3-biphenylamine should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas .

Biochemical Analysis

Biochemical Properties

N-Phenyl-3-biphenylamine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with kinases, which are key regulators of cellular processes . These interactions can lead to the modulation of kinase activity, thereby affecting downstream signaling pathways and cellular responses.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of kinases involved in cell signaling, leading to changes in gene expression and metabolic processes . These effects can result in alterations in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes and proteins, altering their conformation and activity. This binding can inhibit or activate enzyme functions, leading to downstream effects on cellular processes . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert gas conditions but can degrade when exposed to air . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects may be observed at very high doses, including potential damage to cellular structures and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of enzymes involved in the metabolism of phenolic compounds, leading to changes in the levels of specific metabolites . These interactions can affect overall metabolic homeostasis and cellular function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, influencing its localization and accumulation in different cellular compartments . The distribution of this compound within tissues can affect its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Phenyl-3-biphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromobiphenyl with aniline. The reaction typically requires a catalyst such as palladium and is carried out under inert conditions to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions: N-Phenyl-3-biphenylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various substituted biphenylamines .

Comparison with Similar Compounds

  • N-Phenyl-4-biphenylamine
  • N-Phenyl-2-biphenylamine
  • N,3-diphenylaniline

Comparison: N-Phenyl-3-biphenylamine is unique due to its specific substitution pattern on the biphenyl ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different properties and applications, making it a valuable compound for targeted research and industrial uses .

Properties

IUPAC Name

N,3-diphenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c1-3-8-15(9-4-1)16-10-7-13-18(14-16)19-17-11-5-2-6-12-17/h1-14,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJAYWJUCAONYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60609098
Record name N-Phenyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198275-79-5
Record name N-Phenyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60609098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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